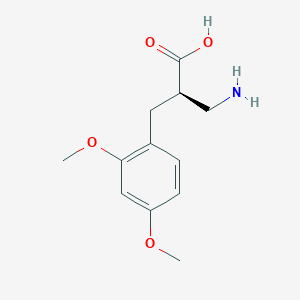
(R)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to the alpha carbon of the amino acid backbone. The presence of the chiral center at the alpha carbon makes it an interesting subject for stereochemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine, can be employed . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired enantiomeric purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
科学研究应用
Chemistry:
Stereochemical Studies: The chiral nature of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid makes it a valuable compound for studying stereochemical effects in chemical reactions and catalysis.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme-substrate interactions and inhibition mechanisms, particularly in enzymes that recognize chiral amino acid derivatives.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of chiral materials and polymers with specific optical properties.
作用机制
The mechanism of action of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral center and functional groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
2,3-Dimethoxybenzylamine: A structurally similar compound lacking the carboxylic acid group.
2,4-Dimethoxyphenylalanine: An amino acid derivative with similar aromatic substitution but different side chain structure.
Uniqueness:
Chirality: The ®-enantiomer provides unique stereochemical properties that can influence its biological activity and interactions.
Functional Groups: The presence of both amino and carboxylic acid groups, along with the dimethoxybenzyl moiety, allows for diverse chemical reactivity and applications.
属性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
InChI 键 |
HROZOUQZOGDKDE-SECBINFHSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)C[C@H](CN)C(=O)O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)


![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
